molecular formula C7H7ClN2O B2843464 1H-Pyrrolo[3,2-c]pyridin-2(3H)-one hydrochloride CAS No. 1956321-64-4

1H-Pyrrolo[3,2-c]pyridin-2(3H)-one hydrochloride

Cat. No.: B2843464
CAS No.: 1956321-64-4
M. Wt: 170.6
InChI Key: WHRKNBPDDVEEFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrolo[3,2-c]pyridin-2(3H)-one hydrochloride (CAS 134682-54-5) is a privileged chemical scaffold in medicinal chemistry and drug discovery, particularly in the development of novel anticancer therapeutics. Recent research demonstrates that the pyrrolo[3,2-c]pyridine core is used to design potent colchicine-binding site inhibitors (CBSIs) that disrupt tubulin polymerization and microtubule dynamics . A 2024 study highlights derivatives of this ring system exhibiting excellent in vitro antitumor activities against human cancer cell lines, including HeLa, SGC-7901, and MCF-7, with the most promising compound showing IC50 values as low as 0.12 µM . The rigid structure of the pyrrolo[3,2-c]pyridine ring serves as an optimal configuration-constrained bioisostere, making it a valuable template for optimizing the bioactive configuration of potential therapeutic agents . Beyond its prominent role in oncology research, the broader pyrrolopyridine family of heterocycles to which this compound belongs is known for a wide spectrum of pharmacological properties, underscoring its potential for application in other therapeutic areas . This product is intended for research purposes as a key synthetic intermediate or building block. It is supplied with guaranteed quality and is For Research Use Only. It is strictly not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1,3-dihydropyrrolo[3,2-c]pyridin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O.ClH/c10-7-3-5-4-8-2-1-6(5)9-7;/h1-2,4H,3H2,(H,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHRKNBPDDVEEFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CN=C2)NC1=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Initial Halogenation and Nitration

Commercially available 2-bromo-5-methylpyridine (11 ) undergoes oxidation with m-chloroperbenzoic acid (mCPBA) to yield 2-bromo-5-methylpyridine-1-oxide (12 ). Subsequent nitration with fuming nitric acid in concentrated sulfuric acid introduces a nitro group at the 4-position, forming 2-bromo-5-methyl-4-nitropyridine 1-oxide (13 ). This step proceeds at 0–5°C to minimize side reactions, achieving yields exceeding 80%.

Cyclization to Form Pyrrolo[3,2-c]pyridine Core

Treatment of 13 with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in DMF facilitates formylation, producing the enamine intermediate (14 ). Cyclization under acidic conditions (acetic acid, iron powder, 100°C, 5 hours) generates 6-bromo-1H-pyrrolo[3,2-c]pyridine (15 ) via intramolecular nucleophilic attack and subsequent aromatization. Purification via silica gel chromatography (n-hexane/ethyl acetate, 1:2) affords 15 as a white solid in 65–70% yield.

Introduction of 3,4,5-Trimethoxyphenyl Group

A copper-mediated Ullmann coupling between 15 and 3,4,5-trimethoxyphenylboronic acid installs the aryl group at the 1-position. Optimized conditions involve Cu(OAc)₂, K₂CO₃, and pyridine in 1,4-dioxane under microwave irradiation (85°C, 30 minutes), yielding 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (16 ) with 75% efficiency.

Suzuki Coupling for Aryl Substituents

The final diversification employs Suzuki-Miyaura cross-coupling between 16 and arylboronic acids. Using Pd(PPh₃)₄ as a catalyst in a dioxane/water mixture (125°C, microwave, 26 minutes), this step introduces substituents at the 6-position, yielding 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines (10a–t ). Hydrochloride salt formation is achieved via treatment with HCl in ethanol, followed by recrystallization.

Table 1: Key Reaction Parameters for Cyclization Route

Step Reagents/Conditions Yield (%)
Nitration HNO₃, H₂SO₄, 0–5°C 82
Cyclization Fe, AcOH, 100°C 68
Ullmann Coupling Cu(OAc)₂, microwave 75
Suzuki Coupling Pd(PPh₃)₄, 125°C 60–85

Spectroscopic Characterization and Analytical Data

Structural validation of this compound relies on advanced spectroscopic techniques:

¹H NMR (500 MHz, CDCl₃): δ 8.73 (s, 1H, ArH), 7.56 (s, 1H, ArH), 7.31 (d, J = 3.3 Hz, 1H, pyrrole-H), 6.74 (d, J = 3.3 Hz, 1H, pyrrole-H), 6.63 (s, 2H, OMe-ArH), 3.92 (s, 3H, OCH₃), 3.91 (s, 6H, OCH₃).

HRMS (ESI): m/z calcd for C₁₆H₁₆BrN₂O₃ [M + H]⁺: 363.0344; found: 363.0314.

IR (KBr): ν = 1685 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (aromatic C=C).

Table 2: Comparative Analytical Data

Parameter Reported Value Source
Molecular Formula C₇H₇ClN₂O
Melting Point 215–217°C (dec.)
Purity (HPLC) ≥95%

Chemical Reactions Analysis

1H-Pyrrolo[3,2-c]pyridin-2(3H)-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using halogenating agents or nucleophiles. Common reagents include halogens, alkyl halides, and nucleophilic bases.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups into the molecule.

Scientific Research Applications

1H-Pyrrolo[3,2-c]pyridin-2(3H)-one hydrochloride exhibits a range of biological activities that make it a candidate for drug development. Key areas of research include:

  • Anticancer Properties : Compounds derived from the pyrrolo[3,2-c]pyridine scaffold have shown potent activity against various cancer types. For instance, derivatives have been reported to inhibit fibroblast growth factor receptors (FGFRs), which are implicated in tumorigenesis. One study demonstrated that specific derivatives exhibited IC50 values as low as 7 nM against FGFR1, suggesting strong potential for targeting cancer cells .
  • Anti-inflammatory Effects : Research indicates that pyrrolo[3,2-c]pyridine derivatives can act as inhibitors in inflammatory pathways, providing a basis for developing treatments for autoimmune diseases and inflammatory disorders such as rheumatoid arthritis and psoriasis .
  • Antiviral Activity : Some studies have highlighted the antiviral potential of pyrrolo[3,2-c]pyridine derivatives against viruses like HIV-1 and respiratory syncytial virus (RSV). Certain compounds demonstrated significant inhibitory effects on viral replication, indicating their potential as therapeutic agents in infectious diseases .

Table 1: Summary of Biological Activities

Activity TypeCompound DerivativeIC50 Value (nM)Reference
FGFR InhibitionCompound 4h7
Antiviral (HIV-1)Ethyl derivative<10
Anti-inflammatoryPyrrolo derivativeNot specified

Case Study: Anticancer Activity

A specific study evaluated a series of pyrrolo[3,2-c]pyridine derivatives for their anticancer properties against breast cancer cell lines (4T1). The results indicated that certain derivatives not only inhibited cell proliferation but also induced apoptosis and reduced cell migration and invasion capabilities. This suggests a multifaceted mechanism of action that could be exploited in therapeutic settings .

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[3,2-c]pyridin-2(3H)-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor binding studies, it can act as an agonist or antagonist, modulating receptor activity and downstream signaling pathways.

Comparison with Similar Compounds

Positional Isomers: [3,2-c] vs. [3,2-b] and [2,3-c] Derivatives

Key Differences :

  • 1H-Pyrrolo[3,2-b]pyridin-2(3H)-one (CAS No. 32501-05-6): Molecular formula: C₇H₆N₂O (vs. C₇H₇ClN₂O for the target compound). Lacks the hydrochloride group, reducing molecular weight (138.14 g/mol) and altering solubility. Used in pharmaceuticals and agrochemicals due to its versatile bicyclic scaffold .
  • 1H-Pyrrolo[2,3-c]pyridin-2(3H)-one Derivatives (e.g., 5-Chloro and 5-Methoxy variants):
    • Derivatives like 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (71% synthesis yield) and 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (80% yield) demonstrate how substituents influence reactivity and applications .
    • The [2,3-c] fusion alters the spatial arrangement of functional groups compared to the [3,2-c] isomer, impacting intermolecular interactions.

Table 1: Positional Isomer Comparison

Compound Fusion Position Molecular Formula Molecular Weight (g/mol) Key Applications
Target Compound [3,2-c] C₇H₇ClN₂O 170.6 Research intermediate
1H-Pyrrolo[3,2-b]pyridin-2(3H)-one [3,2-b] C₇H₆N₂O 138.14 Pharmaceuticals, Agrochemicals
5-Chloro-[2,3-c] Derivative [2,3-c] C₈H₅ClN₂O₂ 196.6 Synthetic intermediate

Heterocycle Variants: Thieno[3,2-c]pyridinones

5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one Hydrochloride (CAS No. 115473-15-9):

  • Molecular formula: C₇H₁₀ClNOS (Avg. mass: 191.67 g/mol) .
  • Replaces the pyrrole nitrogen with sulfur, creating a thiophene ring. This modification increases lipophilicity and alters metabolic stability.
  • Used in prasugrel hydrochloride synthesis, a pharmacopeial antiplatelet agent .

Comparison Insights :

  • The sulfur atom in thieno analogs enhances π-π stacking interactions but may reduce hydrogen-bonding capacity compared to pyrrolo derivatives.
  • The hydrochloride salt in both compounds improves solubility, but the thieno variant’s partially saturated ring system reduces aromaticity.

Substituted Derivatives and Functional Group Impact

  • Similarity score to target compound: 0.77 (structural alignment based on ring system and substituents) .
  • 1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one (CAS No. 1364652-24-3): Addition of methyl and p-tolyl groups significantly boosts lipophilicity (ClogP ~2.8 estimated) and may improve blood-brain barrier penetration . Demonstrates how alkyl/aryl substitutions expand applications in central nervous system (CNS) drug discovery.

Table 2: Substituent Effects on Properties

Compound Substituent Molecular Weight (g/mol) Key Property Change
Target Compound HCl 170.6 Enhanced solubility
4-Bromo-[2,3-c] Derivative Br 212.0 Increased steric bulk
1,3-Dimethyl-p-tolyl Derivative CH₃, p-tolyl 294.3 Higher lipophilicity

Biological Activity

1H-Pyrrolo[3,2-c]pyridin-2(3H)-one hydrochloride is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a fused pyrrole and pyridine ring system, which contributes to its diverse reactivity and biological properties. The presence of nitrogen atoms in the ring structure enhances its ability to interact with various biological targets.

This compound functions primarily through:

  • Enzyme Inhibition : It can bind to the active sites of specific enzymes, inhibiting their activity and altering metabolic pathways.
  • Receptor Modulation : The compound may interact with receptors, influencing cellular signaling and physiological responses.

Biological Activities

The biological activities of this compound include:

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. For instance:

  • Cell Proliferation Inhibition : Studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and ovarian cancer cells.
  • Apoptosis Induction : The compound has been reported to induce apoptosis in cancer cells, thereby reducing tumor growth.
StudyCell LineIC50 (µM)Mechanism
MCF-7 (breast cancer)15Apoptosis induction
A2780 (ovarian cancer)20Cell cycle arrest

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various pathogens:

  • Bacterial Inhibition : It shows effectiveness against Gram-positive bacteria such as Staphylococcus aureus.
  • Antifungal Properties : The compound has also been evaluated for antifungal activity against Candida species.
PathogenMIC (µg/mL)Reference
Staphylococcus aureus8
Candida albicans16

Neuroprotective Effects

Emerging studies suggest neuroprotective effects attributed to this compound:

  • Neuroinflammation Reduction : It may reduce neuroinflammation in models of neurodegenerative diseases.
  • Cytoprotective Effects : The compound has shown potential in protecting neuronal cells from oxidative stress.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • In Vivo Tumor Model : A study involving xenograft models demonstrated that administration of the compound significantly reduced tumor volume compared to controls, indicating its potential as an anticancer agent.
  • Neurodegenerative Disease Model : In a mouse model of Alzheimer's disease, treatment with the compound resulted in improved cognitive function and reduced amyloid plaque formation.

Q & A

Basic: What are the recommended synthetic routes for 1H-Pyrrolo[3,2-c]pyridin-2(3H)-one hydrochloride?

Methodological Answer:
A common approach involves cyclization of substituted pyridine precursors. For example, chlorinated intermediates (e.g., 4,6-dichloro derivatives) can undergo nucleophilic substitution or palladium-catalyzed coupling to introduce functional groups. Acidic or basic hydrolysis may follow to form the lactam ring, with subsequent HCl salt formation . Evidence from related pyrrolopyridines suggests regioselective bromination at the 3-position using HNO₃ or electrophilic reagents, followed by purification via recrystallization .

Basic: How should researchers characterize the compound’s purity and structural integrity?

Methodological Answer:

  • HPLC-MS : Use a C18 column with a mobile phase of acetonitrile/water (0.1% formic acid) to assess purity (>95%) and detect impurities .
  • NMR : Compare ¹H/¹³C NMR spectra with literature data for pyrrolopyridine derivatives. Key signals include the lactam carbonyl (δ ~165-170 ppm in ¹³C) and aromatic protons (δ 7.0-8.5 ppm in ¹H) .
  • X-ray Crystallography : Resolve ambiguity in regiochemistry (e.g., substitution at C3 vs. C4) using single-crystal analysis .

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of fine powders .
  • Storage : Keep in airtight containers at room temperature, away from moisture. Hydrochloride salts are hygroscopic and may degrade under humidity .
  • Hazard Mitigation : In case of skin contact, wash with soap/water for 15 minutes. For spills, neutralize with sodium bicarbonate before disposal .

Advanced: How can structural modifications improve bioactivity while maintaining solubility?

Methodological Answer:

  • Functionalization : Introduce polar groups (e.g., -OH, -NH₂) at the 3-position to enhance aqueous solubility. Methylation of the lactam nitrogen may reduce metabolic instability .
  • SAR Studies : Test substituents at C6 and C7 for kinase inhibition (e.g., JAK2 or CDK targets). Replace chlorine with bulkier halogens (Br, I) to evaluate steric effects on binding .
  • Salt Forms : Compare hydrochloride with mesylate or tosylate salts to optimize crystallinity and dissolution rates .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Assay Validation : Replicate studies using standardized protocols (e.g., ATPase assays for kinase inhibition). Confirm target engagement via SPR or ITC .
  • Impurity Profiling : Use LC-MS to rule out interference from synthetic byproducts (e.g., dimerized species or unreacted intermediates) .
  • Computational Modeling : Perform docking studies with resolved crystal structures (e.g., PDB: 4U5J) to validate binding poses and explain potency variations .

Advanced: What strategies optimize reaction yields in multi-step syntheses?

Methodological Answer:

  • Catalyst Screening : Test Pd(PPh₃)₄ vs. XPhos-Pd-G3 for Suzuki-Miyaura couplings. Optimize ligand ratios to suppress homo-coupling .
  • Temperature Control : Use low temperatures (-20°C) during nitration to minimize side reactions .
  • Workup Efficiency : Extract acidic byproducts with NaHCO₃ washes. Use silica gel chromatography with EtOAc/hexane gradients (3:7 to 7:3) .

Advanced: How to design stability studies under physiological conditions?

Methodological Answer:

  • pH Stability : Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24h. Monitor degradation via HPLC .
  • Light Sensitivity : Expose to UV (254 nm) and measure photodegradation products. Store in amber vials if unstable .
  • Thermal Analysis : Perform TGA/DSC to determine melting points and hygroscopicity. Adjust formulation (e.g., lyophilization) if decomposition occurs >150°C .

Advanced: What computational tools predict metabolic pathways?

Methodological Answer:

  • Software : Use MetaSite (Molecular Discovery) or ADMET Predictor™ to identify CYP450 oxidation sites (e.g., N-demethylation or lactam ring opening) .
  • In Silico Profiling : Simulate Phase II metabolism (glucuronidation) using GLUE (OpenEye) .
  • Validation : Compare predictions with in vitro microsomal assays (human liver microsomes + NADPH) .

Advanced: How to address low reproducibility in spectral data?

Methodological Answer:

  • Deuterated Solvents : Use DMSO-d₆ instead of CDCl₃ to improve solubility and signal resolution .
  • Paramagnetic Impurities : Add EDTA to chelate metal ions causing line broadening in NMR .
  • Cross-Validation : Compare IR carbonyl stretches (1700-1750 cm⁻¹) with X-ray bond lengths .

Advanced: What in vitro models best evaluate its pharmacokinetic properties?

Methodological Answer:

  • Permeability : Use Caco-2 monolayers to assess intestinal absorption. Aim for Papp >1×10⁻⁶ cm/s .
  • Plasma Protein Binding : Employ equilibrium dialysis (human plasma, 37°C) to measure unbound fraction .
  • Hepatocyte Clearance : Incubate with cryopreserved hepatocytes; calculate CLint via substrate depletion .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.